ethyl 4-acetyl-5-(chloromethyl)-3-methyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-acetyl-5-(chloromethyl)-3-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-acetyl-5-(chloromethyl)-3-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl 4-acetyl-3-methyl-1H-pyrrole-2-carboxylate with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the chloromethylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chloromethylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-acetyl-5-(chloromethyl)-3-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
Ethyl 4-acetyl-5-(chloromethyl)-3-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-acetyl-5-(chloromethyl)-3-methyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-acetyl-3-methyl-1H-pyrrole-2-carboxylate: Lacks the chloromethyl group, making it less reactive in substitution reactions.
4-Acetyl-5-(chloromethyl)-3-methyl-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Uniqueness
Ethyl 4-acetyl-5-(chloromethyl)-3-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both acetyl and chloromethyl groups, which provide a versatile platform for further chemical modifications. This dual functionality makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 4-acetyl-5-(chloromethyl)-3-methyl-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-4-16-11(15)10-6(2)9(7(3)14)8(5-12)13-10/h13H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSUKDARMKBUFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)CCl)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.